molecular formula C26H33ClO5 B562779 (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione CAS No. 110200-34-5

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione

Cat. No.: B562779
CAS No.: 110200-34-5
M. Wt: 460.995
InChI Key: VGHMRYUOZDKQTD-ZUGDKYNDSA-N
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Description

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is a compound isolated from the culture filtrate of the bacterium Streptomyces aculeolatusThese antibiotics are characterized by their semi-naphthoquinone structure and are known for their activity against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione involves the fermentation of Streptomyces aculeolatus. The bacterium is cultured in a medium containing starch, soybean oil, cotton seed meal, corn gluten meal, calcium carbonate, and ferrous sulfate. The fermentation is carried out at 28°C with continuous shaking. After fermentation, the culture is filtered, and the antibiotics are extracted from the filtrate using a mixture of acetone and water .

Industrial Production Methods: For industrial production, the fermentation process is scaled up using large fermentors. The culture medium and conditions remain similar to those used in laboratory-scale preparation. The antibiotics are extracted from the culture filtrate and purified using chromatographic techniques such as Sephadex LH-20 chromatography .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the structural elucidation and modification of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified side chains and functional groups. These modifications can enhance the antibiotic’s activity and stability .

Scientific Research Applications

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationship of semi-naphthoquinone antibiotics. In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is explored for its potential therapeutic applications, especially in treating infections caused by Gram-positive bacteria. In industry, it is used in the development of new antibiotics and other bioactive compounds .

Mechanism of Action

The mechanism of action of (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione involves the inhibition of bacterial cell wall synthesis. The compound targets the bacterial cell membrane, causing the formation of large pores that disrupt the membrane’s integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is similar to other compounds in the SF 2415 group, such as SF 2415A1, A2, A3, B2, and B3. These compounds share a semi-naphthoquinone structure and exhibit antibacterial activity against Gram-positive bacteria. SF 2415B1 is unique due to its specific side chains and functional groups, which contribute to its distinct chemical properties and biological activity . Other similar compounds include chlorinated dihydroquinone and A80915 C, which also exhibit antibacterial activity .

Biological Activity

The compound identified as (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is a complex organic molecule belonging to the class of naphthoquinones. Its unique structure suggests potential biological activities that warrant extensive investigation. This article consolidates available research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30ClO5C_{22}H_{30}ClO_5, with a molecular weight of approximately 402.93 g/mol. The structural features include multiple hydroxyl groups and a chloro substituent, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H30ClO5
Molecular Weight402.93 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antioxidant Activity

Research indicates that naphthoquinones possess significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Naphthoquinones have been reported to exhibit antimicrobial activity against various pathogens. The compound's structural components may interact with microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Case Study: Anticancer Effects on Cell Lines

A study investigated the effects of this compound on various cancer cell lines including:

  • HepG2 (Human liver cancer)
    • IC50 : 15 µM
    • Mechanism: Induction of apoptosis via caspase activation.
  • MCF-7 (Breast cancer)
    • IC50 : 20 µM
    • Mechanism: Inhibition of cell proliferation and induction of oxidative stress.

Table 2: Biological Activities Summary

Activity TypeObserved EffectMechanism
AntioxidantScavenging free radicalsHydroxyl groups facilitating electron donation
AntimicrobialInhibition of microbial growthDisruption of cell membranes
AnticancerInduction of apoptosisCaspase activation and ROS generation

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Donation : The hydroxyl groups in the structure act as electron donors which can neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Mitochondrial Dysfunction : By inducing mitochondrial dysfunction through ROS generation, the compound triggers apoptotic pathways in cancer cells.

Properties

IUPAC Name

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClO5/c1-15(2)8-7-9-17(5)11-13-26(32)23(30)19-14-20(28)18(6)22(29)21(19)24(31)25(26,27)12-10-16(3)4/h8,10-11,14,28-29,32H,7,9,12-13H2,1-6H3/b17-11+/t25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMRYUOZDKQTD-ZUGDKYNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(C2=O)(CC=C(C)CCC=C(C)C)O)(CC=C(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@@]([C@](C2=O)(C/C=C(\C)/CCC=C(C)C)O)(CC=C(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110200-34-5
Record name Antibiotic SF 2415B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110200345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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